Higher Basicity (pKa) of THFA vs. Furfurylamine Alters Nucleophilicity and Reaction Selectivity
Tetrahydrofurfurylamine (THFA) exhibits a higher predicted pKa (9.47±0.29) compared to furfurylamine (FA) (9.12±0.29) . This difference of approximately 0.35 pKa units translates to a ~2.2-fold higher basicity for THFA under standard conditions, indicating a more nucleophilic amine center. For procurement, this means THFA will exhibit faster reaction rates in amine-catalyzed reactions (e.g., epoxy curing, amide bond formation) and may require different stoichiometry or process conditions compared to FA to achieve equivalent conversion.
| Evidence Dimension | Basicity (pKa, predicted) |
|---|---|
| Target Compound Data | 9.47 ± 0.29 |
| Comparator Or Baseline | Furfurylamine: 9.12 ± 0.29 |
| Quantified Difference | THFA is ~0.35 pKa units more basic, corresponding to ~2.2× higher basicity. |
| Conditions | Predicted values based on chemical structure, consistent across multiple sources. |
Why This Matters
Basicity directly influences reaction kinetics and the optimal formulation stoichiometry, making it a critical parameter for process design and reproducibility.
